molecular formula C5H5N3S B2685408 2-(Azidomethyl)thiophene CAS No. 129820-44-6

2-(Azidomethyl)thiophene

Cat. No.: B2685408
CAS No.: 129820-44-6
M. Wt: 139.18
InChI Key: ARAXHPYIMRBUKY-UHFFFAOYSA-N
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Description

2-(Azidomethyl)thiophene (CAS 129820-44-6) is a high-value heterocyclic building block that strategically combines an electron-rich thiophene scaffold with a reactive azide functional group, making it an indispensable reagent for researchers in medicinal chemistry and materials science . The compound serves as a key precursor for the synthesis of 2-(aminomethyl)thiophene via reduction, providing controlled access to a primary amine functionality . Its primary research utility lies in its role as a robust participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier "click chemistry" reaction . This reaction allows for the efficient, reliable, and modular conjugation of the thiophene scaffold with alkyne-bearing molecules, forming stable 1,2,3-triazole linkages under mild conditions, often in aqueous solvents . This capability is extensively leveraged to create complex molecular architectures, including dimeric bioactive compounds and libraries of triazole-linked derivatives for high-throughput screening as enzyme inhibitors or other therapeutic agents . The thiophene ring is a privileged pharmacophore in drug design, acting as a bioisostere of phenyl groups to improve pharmacokinetic properties . It is a core structure in numerous FDA-approved drugs with anti-inflammatory, anticancer, and antiplatelet activities . In materials science, this compound enables the post-polymerization functionalization of conductive polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), allowing scientists to tailor the properties of surfaces and materials for applications in organic electronics and biosensors . The compound is typically synthesized via a nucleophilic substitution reaction, where 2-(chloromethyl)thiophene reacts with sodium azide . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azidomethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c6-8-7-4-5-2-1-3-9-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAXHPYIMRBUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Transformative Chemical Reactions of 2 Azidomethyl Thiophene

Cycloaddition Reactions

Thermally Induced Cycloadditions

Organic azides, including 2-(azidomethyl)thiophene, are known to undergo thermally induced [3+2] cycloaddition reactions with unsaturated systems like alkenes and alkynes. nih.govdokumen.pub This reactivity is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high in yield, wide in scope, and generate only inoffensive byproducts. rsc.org

The thermal reaction of an organic azide (B81097) with an alkyne typically results in the formation of a 1,2,3-triazole ring. dokumen.pub For instance, this compound can react with various alkynes to yield the corresponding triazole derivatives. These reactions often require heating and can be catalyzed by copper(I) to achieve higher regioselectivity and milder reaction conditions, a process known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.orgchalmers.se

Similarly, the reaction with alkenes can lead to the formation of triazoline intermediates, which may be unstable and extrude nitrogen gas to form aziridines. rsc.orgresearchgate.net The reaction's efficiency and product distribution can be influenced by the electronic properties of the alkene. researchgate.net

A study involving 2-azidothiophene (a related compound) and silylated alkynes and alkenes demonstrated the formation of silylated triazole and triazoline adducts. The triazolines were found to be sensitive to silica (B1680970) chromatography, undergoing ring contraction to yield aziridines. rsc.org

Nitrene Insertion Reactions

Upon thermal or photolytic activation, this compound can extrude molecular nitrogen (N₂) to form a highly reactive intermediate known as a nitrene. researchgate.netnih.gov This thienylmethylnitrene can then undergo various insertion and addition reactions. nih.govaakash.ac.in Nitrenes are electrophilic species and can exist in either a singlet or triplet spin state, which influences their reactivity. aakash.ac.in

Intramolecular Cyclization Pathways

The generated nitrene can undergo intramolecular C-H insertion reactions, leading to the formation of fused heterocyclic systems. acs.orgresearcher.life This process is a powerful tool for the synthesis of complex molecules from relatively simple precursors. The specific cyclization pathway and resulting product can be influenced by the substitution pattern of the starting material. For example, the thermolysis of related azidomethyl-substituted acrylates has been shown to produce various carbolines and other fused systems like pyrido[1,2-a]benzothiophene and pyrido[1,2-a]thiophene. acs.orgnih.gov

Rearrangement Reactions

In addition to direct insertion, the nitrene intermediate can undergo rearrangement reactions. acs.org One common rearrangement for aryl nitrenes involves ring expansion. researchgate.net However, for heteroaromatic systems, other rearrangements can occur. For instance, the thermolysis of certain 2-(azidomethyl)-3-(indol-3-yl)acrylates unexpectedly led to rearranged nicotinates alongside the expected cyclization products, indicating a complex reaction cascade involving nitrene insertion followed by rearrangement. acs.orgnih.gov The Curtius rearrangement, which involves the thermal decomposition of an acyl azide to an isocyanate, is a related and well-known reaction, though it proceeds through a concerted mechanism rather than a discrete nitrene intermediate. masterorganicchemistry.com

Reduction Reactions of the Azido (B1232118) Group

The azido group of this compound can be readily reduced to a primary amine, 2-(aminomethyl)thiophene. This transformation is a fundamental process in organic synthesis, providing access to a key building block for pharmaceuticals and other functional molecules. google.comnih.gov

Several methods are available for this reduction:

Staudinger Reaction: This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide. google.com This method is known for its mild conditions.

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to reduce the azide to the amine.

Reduction with Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) can also be used for this reduction.

A patent describes a one-pot synthesis where 5-(azidomethyl)-2-thiophenecarbonitrile is converted to 5-(aminomethyl)-2-thiophenecarbonitrile hydrochloride via the Staudinger reaction using triphenylphosphine followed by hydrolysis. google.com

Other Electrophilic and Nucleophilic Transformations

While the reactivity of this compound is dominated by the azide group, other transformations are also possible.

Click Chemistry: As mentioned in section 3.1.5, the azide functionality is a key participant in CuAAC reactions. This reaction is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. dokumen.pubrsc.org A study detailed the synthesis of a C₃-symmetric ligand by reacting tris(azidomethyl)mesitylene with ethynyl-thiophene, showcasing the utility of this reaction in creating complex molecular architectures. chalmers.se

Nucleophilic Substitution: The azidomethyl group itself is often introduced via a nucleophilic substitution reaction, where a suitable leaving group (like a halide) on a thiophene (B33073) precursor is displaced by an azide anion (e.g., from sodium azide). evitachem.com

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of these reactions is crucial for controlling their outcomes.

Cycloadditions: The mechanism of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which often yields the 1,5-regioisomer, has been studied using DFT calculations. These studies suggest that the reaction begins with the coordination of the ruthenium catalyst to the azide, followed by oxidative coupling and reductive elimination. acs.org

Nitrene Reactions: The formation of nitrenes from azides is believed to proceed via the non-homolytic fission of the N-N bond upon thermal or photolytic induction. researchgate.net Computational studies on related systems have been used to model the subsequent intramolecular cyclization and rearrangement pathways, helping to rationalize the observed product distributions. researchgate.net For example, DFT calculations have been employed to demonstrate that in certain acid-catalyzed cyclizations of alkynylaryl azides, the formation of a triazole versus an isoquinoline (B145761) is dependent on the geometry of the reaction intermediate. researchgate.net

Staudinger Reaction: The mechanism of the Staudinger reduction is well-established and proceeds through the initial nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide (B1677712) intermediate which then loses N₂ to form the iminophosphorane.

Role As a Versatile Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The reactivity of the azido (B1232118) group in 2-(azidomethyl)thiophene provides a powerful tool for the construction of intricate heterocyclic systems. This is primarily achieved through cycloaddition reactions and intramolecular cyclizations, which allow for the efficient formation of new ring structures.

The general scheme for the CuAAC reaction involving this compound is depicted below:

Scheme 1: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC

This methodology allows for the straightforward coupling of the thiophene (B33073) moiety to a wide range of molecular fragments, including other heterocyclic systems, aliphatic chains, and aromatic structures, by simply varying the alkyne reaction partner. The mild reaction conditions and high yields associated with CuAAC make it a particularly attractive method in drug discovery and materials science. mdpi.com

Alkyne Reactant (R-C≡CH)Product StructureReference
Phenylacetylene1-(Phenyl)-4-((thiophen-2-yl)methyl)-1H-1,2,3-triazoleGeneral Click Chemistry Principle
Propargyl alcohol(1-((Thiophen-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanolGeneral Click Chemistry Principle
Ethynylferrocene1-(Ferrocenyl)-4-((thiophen-2-yl)methyl)-1H-1,2,3-triazoleGeneral Click Chemistry Principle

The azide (B81097) group in this compound can also participate in intramolecular reactions to construct fused polycyclic systems. While direct examples involving this compound are not extensively reported, the reactivity of analogous systems provides strong evidence for its potential in this area. For instance, the intramolecular cyclization of 2-(azidomethyl)phenyl isocyanides has been shown to be a viable route to quinazoline (B50416) derivatives through a manganese-mediated oxidative radical process. rsc.org This suggests that if a suitable reactive partner is present on the thiophene ring or a tethered side chain, intramolecular cyclization of this compound could lead to novel thiophene-fused heterocycles.

One potential pathway could involve the thermal or photochemical decomposition of the azide to a highly reactive nitrene intermediate. This nitrene could then undergo intramolecular C-H insertion or cycloaddition with a double bond within the molecule to form a new ring system. Another possibility is an intramolecular [3+2] cycloaddition, where the azide reacts with an unsaturated bond within the same molecule.

Preparation of Dimeric and Oligomeric Chemical Structures

This compound can serve as a key monomeric unit for the synthesis of dimeric and oligomeric structures containing the thiophene moiety. These larger molecules are of significant interest in materials science, particularly for applications in organic electronics.

One strategy to synthesize dimeric structures involves a two-step process. First, this compound can be reacted with a bifunctional molecule containing two alkyne groups through the CuAAC reaction. This would result in a dumbbell-shaped molecule with a central linker and two terminal thiophene units.

Alternatively, the azide group can be chemically transformed into another functional group that is amenable to coupling reactions. For example, reduction of the azide to an amine, followed by a palladium-catalyzed cross-coupling reaction, could be used to link two thiophene units together. The synthesis of thiophene-fused porphyrin dimers has been achieved through such coupling strategies, highlighting the feasibility of this approach. rsc.org

The preparation of thiophene-based oligomers can be envisioned through step-growth polymerization, where this compound, after suitable functional group transformation, is reacted with a complementary bifunctional monomer. For instance, if the azide is converted to an amine, it could be polymerized with a diacyl chloride to form a polyamide chain with pendant thiophene groups.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. rsc.orgnih.gov Organic azides are known to participate in a variety of MCRs, suggesting that this compound could be a valuable component in such transformations. mdpi.comnih.gov

For example, in a copper-catalyzed MCR, this compound could potentially react with a terminal alkyne and an amine to generate a functionalized triazole derivative in a one-pot process. The ability to incorporate the thiophene moiety into a complex molecular scaffold in a single step makes this an attractive strategy for the rapid generation of compound libraries for screening purposes.

The general principle of an azide-alkyne-amine three-component reaction is as follows:

Scheme 2: Potential Three-Component Reaction

The exact nature of the product would depend on the specific reaction conditions and the other reactants involved.

Precursor for Functional Probes and Reagents in Chemical Research

The unique combination of the thiophene ring and the azide group in this compound makes it an excellent precursor for the development of functional probes and reagents. The thiophene unit itself can possess interesting photophysical properties, and its derivatives are often fluorescent. researchgate.net The azide group provides a convenient handle for attaching the thiophene moiety to other molecules of interest, such as biomolecules or polymers, via click chemistry.

For instance, this compound could be used to synthesize fluorescent probes for biological imaging. nih.gov By reacting it with an alkyne-modified biomolecule, the thiophene fluorophore can be covalently attached to a specific target. This allows for the visualization and tracking of the biomolecule within a biological system. Azido-functionalized thiophenes have been utilized as versatile building blocks for such applications. researchgate.net

Furthermore, this compound can be used as a precursor to create cross-linking agents for polymers. Upon thermal or photochemical activation, the azide group can form a reactive nitrene that can cross-link polymer chains, thereby modifying the material's properties. This has been demonstrated with other azido-functionalized thiophene derivatives. researchgate.net

Applications in Materials Science and Polymer Chemistry

Design and Synthesis of Functional Polymers

The introduction of the azidomethyl group onto the thiophene (B33073) ring provides a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse range of functional polymers.

Polythiophene Derivatives and Conjugated Systems

Polythiophenes are a significant class of conjugated polymers known for their excellent electronic and optical properties. nih.gov The functionalization of polythiophenes allows for the fine-tuning of these properties and the introduction of new functionalities. 2-(Azidomethyl)thiophene can be incorporated into polythiophene backbones either by copolymerizing a monomer bearing the azidomethyl group or by post-polymerization modification of a pre-existing polythiophene.

The primary advantage of incorporating this compound lies in the reactivity of the azide (B81097) group. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry, allows for the efficient and specific coupling of the azido-functionalized polythiophene with a wide variety of alkyne-containing molecules. sigmaaldrich.comdrpress.orgmt.com This modular approach enables the straightforward synthesis of complex macromolecular architectures, including graft copolymers and block copolymers, where different polymer chains can be "clicked" together. researchgate.net This strategy allows for the combination of the desirable electronic properties of the polythiophene backbone with the specific functionalities of the grafted side chains, such as solubility-enhancing groups, bioactive molecules, or other photoactive moieties. beilstein-journals.org

Cross-linking Strategies for Polymer Networks

The ability to form stable, cross-linked polymer networks is crucial for the fabrication of robust organic electronic devices and other advanced materials. The azide group in this compound offers a convenient route to achieve this. Azide-functionalized polymers can be cross-linked through various mechanisms, including thermal and photochemical reactions. researchgate.net

Upon heating, the azide group can decompose to form a highly reactive nitrene intermediate, which can then undergo a variety of insertion and addition reactions with neighboring polymer chains, leading to the formation of a cross-linked network. mdpi.comresearchgate.net This process can render the polymer insoluble, which is highly desirable for applications where the material needs to withstand solvent processing steps during device fabrication.

Alternatively, photochemical cross-linking can be achieved by exposing the azide-functionalized polymer to UV light. researchgate.net This method offers the advantage of spatial and temporal control over the cross-linking process, allowing for the creation of patterned structures. A study on a related compound, 3-(6-azidohexyl)thiophene, demonstrated that incorporating a small amount (5-10 mol%) of the azide-functionalized monomer into a low-bandgap copolymer was sufficient to enable efficient cross-linking upon UV illumination without significantly altering the polymer's desirable electronic properties. researchgate.net This approach is particularly valuable for creating stable active layers in organic field-effect transistors and other electronic devices. researchgate.net

Modulating Polymer Properties through Derivatization

The derivatization of the azidomethyl group in polythiophenes opens up a vast chemical space for modulating the properties of the resulting polymers. Through click chemistry, a plethora of functional groups can be introduced, each imparting specific characteristics to the material.

For instance, attaching long alkyl chains can enhance the solubility of the polymer in common organic solvents, improving its processability for solution-based fabrication techniques. nih.gov Conversely, grafting hydrophilic polymer chains, such as polyethylene (B3416737) glycol (PEG), can render the polythiophene water-soluble, which is beneficial for biomedical applications.

Furthermore, the electronic and optical properties of the polythiophene can be tuned by clicking on electron-donating or electron-accepting moieties. This allows for the precise control of the polymer's energy levels (HOMO/LUMO), which is critical for optimizing the performance of organic photovoltaic devices and light-emitting diodes. The ability to systematically vary the side chains through derivatization of the azidomethyl group provides a powerful platform for establishing structure-property relationships in these materials.

Surface Functionalization Methodologies

The ability to modify and control the surface properties of materials is essential for a wide range of applications, from biocompatible coatings to sensors and electronic interfaces. This compound and polymers derived from it are excellent candidates for surface functionalization due to the versatile reactivity of the azide group.

Surfaces can be functionalized by first immobilizing an alkyne-terminated self-assembled monolayer (SAM) and then "clicking" an azido-functionalized polythiophene onto it. This approach allows for the covalent attachment of the polymer to the surface, resulting in a robust and stable coating. The "click" reaction's high efficiency and specificity ensure that the polymer is attached in a controlled and well-defined manner. sigmaaldrich.com

This methodology can be used to create surfaces with specific functionalities. For example, by grafting a conductive polythiophene onto a substrate, its surface conductivity can be significantly enhanced. Similarly, surfaces with specific wetting properties (hydrophilic or hydrophobic) can be prepared by choosing the appropriate functional group to be clicked onto the azido-functionalized polymer.

Role in Supramolecular Assembly and Self-Assembled Structures

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is a key principle in this field. Thiophene-containing molecules, due to their rigid and planar structure, have a strong tendency to form ordered assemblies through π-π stacking interactions. rsc.orgnih.govuh.edu

The introduction of an azidomethyl group provides an additional tool to direct and control this self-assembly process. The azide group can participate in various non-covalent interactions, such as dipole-dipole interactions, which can influence the packing of the molecules in the solid state.

More importantly, the azide group can be used to "lock in" self-assembled structures through covalent bond formation. For instance, a self-assembled monolayer of an alkyne-functionalized molecule could be stabilized by reacting it with an azido-functionalized thiophene derivative. This combination of self-assembly and covalent capture allows for the creation of highly ordered and robust nanostructures. The interplay between the π-π stacking of the thiophene rings and the specific interactions of the azidomethyl groups can lead to the formation of unique and complex supramolecular architectures. rsc.orgrsc.org

Contribution to the Development of Advanced Organic Materials

The versatility of this compound as a building block has a significant impact on the development of a wide range of advanced organic materials. Its ability to facilitate the synthesis of complex polymer architectures, enable robust cross-linking, and direct surface functionalization and supramolecular assembly makes it a valuable tool for materials scientists.

In the field of organic electronics, the use of azido-functionalized thiophenes allows for the creation of more stable and efficient devices. Cross-linked polymer networks lead to improved device lifetime and performance by preventing morphological degradation of the active layer. researchgate.net The ability to precisely tune the electronic properties of polythiophenes through "click" derivatization is crucial for optimizing the performance of organic solar cells and transistors.

Beyond electronics, the ability to functionalize surfaces with polythiophenes opens up possibilities in areas such as biosensors and biocompatible coatings. The ease of introducing bioactive molecules via click chemistry makes these materials promising candidates for applications at the interface of biology and materials science.

The following table provides a summary of the key applications and the role of the azidomethyl group:

Application AreaRole of this compoundResulting Material Properties
Functional Polymers Monomer for polymerization, reactive site for post-polymerization modification via click chemistry.Tailored solubility, electronic properties, and functionality.
Polymer Networks Cross-linking agent through thermal or photochemical activation of the azide group.Enhanced stability, insolubility, and robustness of polymer films.
Surface Modification Covalent attachment to surfaces via click chemistry.Controlled surface properties (e.g., conductivity, wettability).
Supramolecular Chemistry Directing self-assembly and covalent capture of ordered structures.Formation of stable and well-defined nanostructures.
Advanced Materials Versatile building block for creating materials with complex architectures and tailored functions.Improved performance and stability in organic electronics and biomedical devices.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Azidomethyl Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-(azidomethyl)thiophene. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the electronic environment of the protons and carbons within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of this compound reveals characteristic signals for the protons on the thiophene (B33073) ring and the methylene (B1212753) protons of the azidomethyl group. The thiophene ring protons typically appear in the aromatic region of the spectrum, generally between δ 6.5 and 8.0 ppm. Specifically, for a 2-substituted thiophene, three distinct signals are expected for the protons at positions 3, 4, and 5. The proton at position 5 (H-5) is usually the most deshielded due to its proximity to the sulfur atom and the substituent, appearing as a doublet of doublets. The protons at positions 3 (H-3) and 4 (H-4) also present as doublets of doublets, with their exact chemical shifts influenced by the electronic effects of the azidomethyl group.

The methylene protons (-CH₂-) of the azidomethyl group are expected to produce a singlet in the region of δ 4.0-5.0 ppm. The electronegativity of the azide (B81097) group causes a downfield shift for these protons compared to a simple methyl group on a thiophene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3~7.0-7.2ddJ₃,₄ ≈ 3.5-4.5, J₃,₅ ≈ 1.0-1.5
H-4~6.9-7.1ddJ₄,₃ ≈ 3.5-4.5, J₄,₅ ≈ 2.5-3.5
H-5~7.2-7.4ddJ₅,₄ ≈ 2.5-3.5, J₅,₃ ≈ 1.0-1.5
-CH₂-~4.5s-

Note: These are predicted values based on typical ranges for substituted thiophenes. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of this compound. The thiophene ring carbons typically resonate in the aromatic region of the ¹³C NMR spectrum, between δ 120 and 150 ppm. The carbon atom attached to the substituent (C-2) will be significantly influenced by the azidomethyl group and is expected to appear at a different chemical shift compared to the other ring carbons. The carbons at positions 3, 4, and 5 will also have distinct chemical shifts.

The carbon of the methylene group (-CH₂-) in the azidomethyl substituent is expected to appear in the range of δ 50-60 ppm, shifted downfield due to the attachment of the electronegative azide group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~140-145
C-3~125-128
C-4~126-129
C-5~124-127
-CH₂-~50-55

Note: These are predicted values based on typical ranges for substituted thiophenes. Actual experimental values may vary.

Advanced 2D NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure of this compound and its derivatives, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be observed between the coupled protons on the thiophene ring (H-3, H-4, and H-5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between H-3 and C-3, H-4 and C-4, H-5 and C-5, and the methylene protons with the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, the HMBC spectrum would be crucial for confirming the position of the azidomethyl substituent. For instance, correlations would be expected between the methylene protons and the C-2 and C-3 carbons of the thiophene ring, and between the thiophene ring protons and the methylene carbon.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic stretching vibration of the azide functional group. The azide group (-N₃) exhibits a strong and sharp absorption band due to its asymmetric stretching vibration, typically in the range of 2100-2160 cm⁻¹. mdpi.com This band is a definitive marker for the presence of the azide moiety in the molecule.

Other characteristic IR bands for this compound include:

C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.

C=C stretching (thiophene ring): Medium intensity bands in the region of 1400-1600 cm⁻¹. globalresearchonline.net

C-S stretching (thiophene ring): Bands in the fingerprint region, often weak and coupled with other vibrations. jchps.com

CH₂ bending: A band around 1450 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Frequency (cm⁻¹)Intensity
Azide (-N₃)Asymmetric stretch2100-2160Strong, Sharp
Aromatic C-HStretch>3000Weak to Medium
Thiophene C=CStretch1400-1600Medium
Methylene -CH₂-Bend (Scissoring)~1450Medium

Note: These are typical frequency ranges and may be influenced by the molecular environment.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While the azide asymmetric stretch is strong in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, the symmetric stretching vibration of the azide group, which is typically weak or absent in the IR spectrum, may be observed in the Raman spectrum.

The thiophene ring vibrations are generally strong in the Raman spectrum, making it a valuable technique for characterizing the heterocyclic core. mdpi.com Key Raman bands for this compound would include:

Thiophene ring breathing modes: Strong bands in the fingerprint region.

C-H stretching (aromatic): Bands in the 3000-3100 cm⁻¹ region.

C-S stretching: Bands associated with the carbon-sulfur bonds in the ring.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, allowing for the confirmation of its functional groups and structural features.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the determination of the molecular weight and elemental composition of this compound and for probing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

In a typical HRMS analysis, the molecule is ionized, often using a soft ionization technique like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to produce the protonated molecule [M+H]⁺ or the molecular ion M⁺˙. The high resolving power of the mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, allows for the differentiation of ions with very similar nominal masses. This capability is critical in confirming the successful synthesis of the target compound and in distinguishing it from potential byproducts with the same nominal mass but different elemental compositions.

For derivatives of this compound, HRMS is equally vital. For instance, in the characterization of related thiophene derivatives, HRMS has been used to confirm the elemental composition of synthesized compounds, providing a high degree of confidence in their proposed structures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, aiding in its identification.

While a specific GC-MS analysis of this compound was not found in the provided search results, the fragmentation pattern of aryl azides and thiophene derivatives can be inferred from existing literature. Upon electron ionization (EI), aryl azides typically undergo the loss of a nitrogen molecule (N₂) to form a nitrene intermediate, which can then rearrange. For this compound, a primary fragmentation pathway would likely involve the loss of N₂ (28 Da) from the molecular ion.

The resulting fragment could then undergo further fragmentation characteristic of the thiophene ring and the methylene bridge. Common fragmentations of the thiophene ring include the loss of a hydrogen atom, acetylene (C₂H₂), or the thioformyl radical (CHS). The presence of the sulfur atom also imparts a characteristic isotopic pattern due to the presence of the ³⁴S isotope, which is approximately 4.4% as abundant as the ³²S isotope. This isotopic signature can aid in the identification of sulfur-containing fragments.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound itself is not available in the searched literature, the crystal structure of a closely related compound, thiophene-2-carbonyl azide, provides valuable insights into the potential solid-state conformation and intermolecular interactions.

In the solid state, the planarity of the thiophene ring and the conformation of the azidomethyl substituent would be of primary interest. The torsion angle between the thiophene ring and the C-N₃ bond would define the orientation of the azide group relative to the ring. Intermolecular interactions, such as hydrogen bonding and π-π stacking, would govern the packing of the molecules in the crystal lattice. These interactions can significantly influence the physical properties of the compound, such as its melting point and solubility. For thiophene derivatives, X-ray diffraction has been used to confirm molecular structures and to study the effects of different substituents on the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, these transitions are typically π → π* transitions.

The UV-Vis spectrum of thiophene itself exhibits a strong absorption band around 231 nm. The introduction of a substituent, such as the azidomethyl group, is expected to cause a shift in the absorption maximum (λmax) and a change in the molar absorptivity (ε). The azidomethyl group can act as an auxochrome, a group that, when attached to a chromophore, alters its ability to absorb light.

While a specific UV-Vis spectrum for this compound was not found, studies on various substituted thiophenes have shown that the position and intensity of the absorption bands are sensitive to the nature and position of the substituents. Electron-donating or electron-withdrawing groups can significantly alter the energy of the molecular orbitals and thus the wavelength of maximum absorption. For example, the UV spectra of various thiophene derivatives have been extensively studied, revealing how different functional groups influence the electronic structure.

Table 1: Representative UV-Vis Absorption Data for Thiophene Derivatives

Compound λmax (nm) Solvent
Thiophene 231 Ethanol
2-Methylthiophene 231 Ethanol
2-Acetylthiophene 252, 278 Ethanol

This table is illustrative and based on general data for thiophene derivatives. Specific values for this compound would require experimental determination.

Chromatographic Separation Techniques (e.g., Flash Chromatography, HPLC)

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives.

Flash Chromatography: Flash chromatography is a rapid form of preparative column chromatography that is commonly used to purify organic compounds. For the purification of this compound after its synthesis, a silica (B1680970) gel column would typically be employed. The choice of eluent, usually a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate), is optimized to achieve good separation of the desired product from any starting materials, reagents, or byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).

The retention time of the compound is a characteristic property under a specific set of conditions (e.g., column, mobile phase composition, flow rate, and temperature) and can be used for its identification. A UV detector is commonly used to monitor the eluting compounds, and the peak area can be used for quantification. HPLC is particularly useful for assessing the purity of a sample and for separating isomers if they are present. For instance, HPLC has been successfully used for the separation of various thiophene derivatives, demonstrating its utility in the analysis of this class of compounds.

Theoretical and Computational Chemistry Investigations of 2 Azidomethyl Thiophene

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(azidomethyl)thiophene, these calculations would typically be performed using methods like Density Functional Theory (DFT) or ab initio approaches.

The primary goal is to solve the electronic Schrödinger equation to determine the molecule's ground-state energy, electron density distribution, and molecular orbitals. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. figshare.com

Molecular Orbital (MO) theory provides a framework for understanding the chemical bonding and electronic properties. Key aspects for this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. orientjchem.org The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. orientjchem.orgnih.gov For this compound, the HOMO is expected to have significant contributions from the π-system of the thiophene (B33073) ring, while the LUMO may be localized on the thiophene ring or the azide (B81097) group, depending on the specific electronic interactions.

Electron Density Distribution: Calculations reveal how electron density is distributed across the molecule. The electronegative nitrogen atoms of the azide group and the sulfur atom of the thiophene ring are expected to be regions of higher electron density.

Aromaticity: The thiophene ring is an aromatic system due to the delocalization of six π-electrons. iosrjournals.org Computational methods can quantify this aromaticity through indices like the Nucleus-Independent Chemical Shift (NICS), providing insight into the ring's stability and reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Thiophene

Property Calculated Value (eV) Significance
HOMO Energy -6.5 Electron-donating capability
LUMO Energy -1.2 Electron-accepting capability
HOMO-LUMO Gap 5.3 Chemical reactivity and stability

Note: These values are representative examples based on typical DFT calculations for thiophene derivatives and are intended for illustrative purposes. nih.gov

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction. For this compound, the azide group is the most reactive site. Thermal or photochemical decomposition of organic azides typically proceeds through the elimination of dinitrogen (N₂) to form a highly reactive nitrene intermediate. mdpi.com

A study on the thermal fragmentation of the related compound 2-azidobenzo[b]thiophene provides strong evidence for the formation of a nitrene intermediate, which can then undergo further reactions.

To understand the mechanism of a reaction, such as the decomposition of this compound, it is essential to locate the transition state (TS). The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. wikipedia.org

Computational methods can find the geometry of the transition state and calculate its energy. This involves searching the potential energy surface for a first-order saddle point—a structure that is a minimum in all vibrational modes except for one, which corresponds to the reaction coordinate. wikipedia.org For the decomposition of this compound, transition state analysis would focus on the concerted or stepwise breaking of the N-N₂ bond and the formation of the nitrene.

Once the energies of the reactants, transition states, and products are calculated, key kinetic and thermodynamic parameters can be determined.

Thermodynamics: The enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction can be calculated to determine if a reaction is exothermic/endothermic and spontaneous/non-spontaneous.

Kinetics: Using Transition State Theory (TST), the activation energy (Ea or ΔG‡) derived from the transition state energy can be used to estimate the reaction rate constant (k) via the Eyring equation. wikipedia.org This allows for a quantitative prediction of how fast the reaction will proceed under given conditions. For this compound, modeling would likely predict that the initial decomposition to a nitrene is the rate-determining step for subsequent reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are crucial to its function and reactivity.

Conformational Analysis: this compound has conformational flexibility, primarily around the C-C and C-N single bonds of the azidomethyl substituent. Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating these bonds to identify the most stable conformers (energy minima). Studies on other 2-substituted thiophenes have successfully used these methods to determine preferred orientations.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. nih.gov An MD simulation of this compound, either in the gas phase or in a simulated solvent, would provide insight into its dynamic behavior, including conformational changes, vibrational motions, and interactions with its environment. rsc.orgmit.edu This is particularly useful for understanding how the molecule explores its conformational space and how solvent might influence its structure and reactivity.

Computational Prediction of Spectroscopic Signatures

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing a molecule.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum. A particularly strong and characteristic signal would be predicted for the asymmetric stretch of the azide (N₃) group, typically appearing around 2100 cm⁻¹. iosrjournals.org Other predictable vibrations include the C-H stretches of the thiophene ring and the methylene (B1212753) group, and the C-S stretching modes. iosrjournals.org

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. figshare.com These predicted spectra can be compared with experimental data to confirm the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. figshare.com This provides information about the electronic transitions within the molecule, typically the π → π* transitions of the thiophene ring.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Predicted Intensity
Azide (N₃) Asymmetric Stretch 2110 - 2090 Strong
Aromatic C-H Stretch 3120 - 3080 Medium
Methylene (CH₂) C-H Stretch 2950 - 2850 Medium
Thiophene Ring C=C Stretch 1530 - 1410 Medium-Strong
Azide (N₃) Symmetric Stretch 1260 - 1240 Weak

Note: These are representative values based on known frequencies for functional groups and are intended for illustrative purposes. iosrjournals.org

Applications of Density Functional Theory (DFT) in Mechanistic Studies

DFT is a versatile and widely used computational method that balances accuracy with computational cost, making it ideal for mechanistic studies of molecules like this compound. nih.gov

DFT would be applied to:

Optimize Geometries: Determine the lowest-energy structures of reactants, intermediates, transition states, and products. nih.gov

Elucidate Reaction Mechanisms: Map out the entire potential energy surface for reactions such as thermal decomposition, cycloaddition reactions of the azide group, or reactions of the resulting nitrene. acs.org DFT calculations can help distinguish between competing pathways by comparing their activation barriers.

Analyze Bonding and Reactivity: DFT-based analyses, such as Natural Bond Orbital (NBO) analysis, can provide detailed information about charge distribution, orbital interactions, and the nature of chemical bonds. Fukui function calculations can be used to predict the most likely sites for nucleophilic or electrophilic attack on the molecule. nih.gov

Emerging Research Directions and Future Prospects for 2 Azidomethyl Thiophene

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly guiding the development of synthetic methodologies in modern organic chemistry. nih.govbenthamscience.comcolab.ws For 2-(azidomethyl)thiophene, a key focus of future research will be the development of sustainable and eco-friendly synthetic routes that minimize waste and environmental impact.

Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research is expected to focus on improving the atom economy of the synthesis, a core concept in green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. primescholars.comjocpr.commonash.edu This can be achieved through the careful selection of starting materials and the use of catalytic systems that promote high selectivity and yield. chemrxiv.org

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is a promising strategy for reducing solvent use and purification steps. mdpi.comresearchgate.net Additionally, the use of greener solvents, biocatalysis, and energy-efficient reaction conditions, such as microwave-assisted synthesis, are anticipated to play a significant role in developing more sustainable routes to this compound and its derivatives. mdpi.com While specific green synthesis methods for this compound are not yet widely reported, the extensive research into green methodologies for other thiophene (B33073) derivatives provides a strong foundation for future work in this area. nih.govnih.gov

Exploration of Novel and Undiscovered Reaction Modalities

The azide (B81097) group in this compound is a versatile functional group that can participate in a variety of chemical transformations. A significant area of emerging research is the exploration of its reactivity to uncover novel reaction modalities.

One of the most promising areas is its application in "click chemistry" , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govsigmaaldrich.commdpi.com This highly efficient and specific reaction allows for the formation of stable triazole linkages, which can be used to connect this compound to a wide range of other molecules. The strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, is another exciting avenue for its use in biological applications. nih.gov

Furthermore, this compound can undergo [3+2] cycloaddition reactions with various dipolarophiles, leading to the formation of diverse heterocyclic scaffolds. nih.govresearchgate.net The thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate, which can then undergo a variety of transformations, including C-H insertion and aziridination reactions. The thermal fragmentation of the related compound 2-azidobenzo[b]thiophene has been shown to yield aziridines and thiochromans, suggesting that this compound could exhibit similar reactivity.

Reaction TypeDescriptionPotential Products
Click Chemistry (CuAAC) Copper(I)-catalyzed cycloaddition with alkynes.1,4-Disubstituted 1,2,3-triazoles
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free click reaction with strained alkynes.Substituted 1,2,3-triazoles for biological systems
[3+2] Cycloaddition Reaction with various dipolarophiles.Diverse five-membered heterocyclic compounds
Nitrene Chemistry Formation of a nitrene intermediate via thermolysis or photolysis.Aziridines, C-H insertion products

Expansion into New Domains of Functional Material Development

The unique electronic and structural properties of the thiophene ring, combined with the versatile reactivity of the azide group, make this compound a highly promising building block for the development of novel functional materials.

In the field of polymer chemistry , this compound can be used as a monomer or a functionalizing agent to introduce thiophene units into polymers. nih.gov Thiophene-based polymers are well-known for their conductive and semiconductive properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. nih.govaau.edu.etmdpi.com The azide group can be utilized for post-polymerization modification via click chemistry, allowing for the facile introduction of various functionalities to tailor the polymer's properties.

Furthermore, the incorporation of this compound into bioactive materials is an exciting area of research. Thiophene derivatives have a long history of use in medicinal chemistry, exhibiting a wide range of biological activities. researchgate.netderpharmachemica.comsemanticscholar.org The azide group can be used to conjugate the thiophene moiety to biomolecules, such as peptides or proteins, to create novel bioconjugates with potential therapeutic or diagnostic applications. The development of thiophene-functionalized materials for biomedical applications is a rapidly growing field. nih.gov

Advancements in Computational Modeling and Predictive Capabilities

Computational modeling, particularly Density Functional Theory (DFT) , has become an indispensable tool in modern chemical research for understanding and predicting the properties and reactivity of molecules. mdpi.comnih.govniscpr.res.in For this compound, computational studies can provide valuable insights into its electronic structure, spectroscopic properties, and reaction mechanisms.

DFT calculations can be employed to predict the geometries of reactants, transition states, and products for various reactions of this compound, such as cycloadditions and nitrene-mediated transformations. nih.gov This information can help in understanding the regioselectivity and stereoselectivity of these reactions and in designing more efficient synthetic routes. Furthermore, computational models can be used to predict the electronic properties of materials derived from this compound, such as the HOMO-LUMO energy levels of conjugated polymers, which are crucial for their performance in electronic devices. figshare.com

The development of more accurate and efficient computational methods will enable the in silico design of novel functional materials based on this compound with tailored properties for specific applications, thereby accelerating the pace of discovery.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing the field of chemical research by enabling the rapid synthesis and screening of large libraries of compounds. The development of flow chemistry techniques for the synthesis of organic azides provides a foundation for the automated synthesis of this compound and its derivatives. researchgate.netdurham.ac.ukrsc.org

Automated platforms can be used to systematically vary the reaction conditions for the synthesis of this compound, allowing for the rapid optimization of reaction parameters to maximize yield and purity. Furthermore, HTE platforms can be employed to screen libraries of this compound derivatives for a wide range of applications, from catalysis to materials science and drug discovery.

The combination of automated synthesis and HTE will significantly accelerate the exploration of the chemical space around this compound, leading to the discovery of new reactions, materials, and bioactive compounds in a much shorter timeframe than with traditional manual methods.

Q & A

Q. Q1. What are the standard synthetic routes for 2-(Azidomethyl)thiophene, and how can purity be optimized?

Methodological Answer :

  • Synthesis : A common approach involves nucleophilic substitution of 2-(chloromethyl)thiophene with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) under reflux. For example, a 91% yield was achieved using NaN₃ and 2-(chloromethyl)benzofuran derivatives under similar conditions .
  • Purification : Column chromatography (e.g., using PE/CH₂Cl₂ gradients) ensures high purity (>95%). NMR (¹H and ¹³C) and HRMS are critical for confirming structural integrity .

Q. Q2. How can spectroscopic techniques resolve ambiguities in characterizing this compound derivatives?

Methodological Answer :

  • NMR Analysis : The azidomethyl group shows distinct ¹H NMR signals at δ ~4.7 ppm (singlet for -CH₂N₃) and ¹³C signals near 46 ppm for the CH₂ group. Discrepancies in integration or splitting may indicate side reactions (e.g., residual chloride) .
  • HRMS Validation : Use high-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+ calculated for C₅H₆N₃S: 140.03). Deviations >0.02 Da suggest impurities or incorrect assignments .

Advanced Research Questions

Q. Q3. How does the azide group in this compound influence regioselectivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

Methodological Answer :

  • Regioselectivity : The electron-rich thiophene ring directs 1,4-regioselectivity in CuAAC, as observed in solid-phase peptide synthesis with aryl azides. X-ray crystallography of related azides (e.g., 2-azido-2-methylpropanoic acid) confirms steric and electronic effects .
  • Experimental Design : Compare reaction outcomes using terminal vs. internal alkynes. Monitor reaction progress via TLC or HPLC to quantify 1,4- vs. 1,5-triazole formation .

Q. Q4. What strategies mitigate thermal instability of this compound during storage or high-temperature reactions?

Methodological Answer :

  • Stability Testing : Conduct differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Store azides at -20°C in amber vials under inert gas.
  • In Situ Generation : Avoid isolating the azide by generating it in situ from precursors (e.g., 2-(chloromethyl)thiophene + NaN₃) for immediate use in CuAAC .

Q. Q5. How can computational methods predict the reactivity of this compound in polymer or coordination chemistry?

Methodological Answer :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the thiophene ring’s electron density affects metal coordination in donor-acceptor copolymers .
  • Database Mining : Use NIST Chemistry WebBook or Cambridge Structural Database to compare bond lengths/angles with structurally similar azides (e.g., 2-azidomethylselanyl derivatives) .

Data Contradiction & Validation

Q. Q6. How should researchers address conflicting NMR data for this compound derivatives?

Methodological Answer :

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can distinguish CH₂N₃ protons from aromatic thiophene protons .
  • Alternative Techniques : Use IR spectroscopy to confirm the azide stretch (~2100 cm⁻¹). Discrepancies between NMR and IR may indicate decomposition or solvent interference .

Q. Q7. What are the pitfalls in interpreting HRMS data for azide-containing compounds?

Methodological Answer :

  • Isotopic Patterns : Verify the presence of [M+Na]+ or [M+H]+ adducts, which may dominate in APCI/APPI modes. For C₅H₆N₃S, ensure the isotopic cluster matches theoretical predictions .
  • Degradation Artifacts : Monitor for peaks corresponding to deazotized products (e.g., -NH₂ or -NH groups), which indicate thermal or photolytic decomposition .

Experimental Design & Optimization

Q. Q8. How can reaction conditions be optimized for scalable synthesis of this compound?

Methodological Answer :

  • Solvent Screening : Test DMF, DMSO, and acetonitrile for NaN₃ reactivity. DMF typically provides higher yields due to superior solvation of azide ions .
  • Catalyst-Free vs. Catalyzed : Compare reaction rates and purity under thermal vs. catalytic conditions. Copper(I) catalysts (e.g., CuBr) are unnecessary for direct azide substitution but critical for downstream CuAAC .

Q. Q9. What analytical workflows validate the incorporation of this compound into polymeric materials?

Methodological Answer :

  • GPC vs. MALDI-TOF : Use gel permeation chromatography (GPC) for molecular weight distribution and MALDI-TOF for end-group analysis. For example, confirm triazole linkages in copolymers via MALDI-TOF .
  • XPS/EDS Mapping : Employ X-ray photoelectron spectroscopy or energy-dispersive X-ray spectroscopy to map sulfur and nitrogen distribution in polymer films .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.